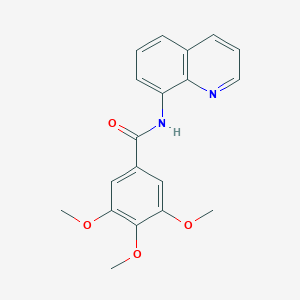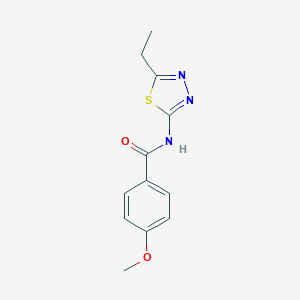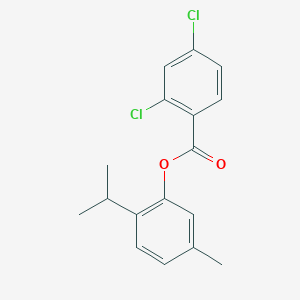![molecular formula C23H19NO4 B289784 Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate, also known as DMQD, is a chemical compound with potential applications in scientific research. DMQD belongs to the family of quinolizine derivatives and has been synthesized by various methods.
Mechanism of Action
The mechanism of action of Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate is not well understood. However, it has been suggested that Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate may exert its antitumor activity by inducing apoptosis in cancer cells. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, suggesting that it may have anti-inflammatory activity.
Biochemical and Physiological Effects
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been shown to have a variety of biochemical and physiological effects. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been shown to have analgesic activity and to exhibit fluorescence in the presence of metal ions.
Advantages and Limitations for Lab Experiments
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been shown to exhibit a variety of biological activities, making it a useful tool for studying various physiological processes. However, Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate also has some limitations. Its mechanism of action is not well understood, and it may exhibit some toxicity at high concentrations.
Future Directions
There are several future directions for research on Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate. One area of research could focus on elucidating the mechanism of action of Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate. Another area of research could focus on developing new synthetic methods for Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate and its derivatives. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate could also be studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate could be studied for its potential use in the treatment of various diseases, such as cancer and inflammation.
Conclusion
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate is a chemical compound with potential applications in scientific research. It can be synthesized by various methods and has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has several advantages for lab experiments, including its simplicity of synthesis and its biological activities. However, its mechanism of action is not well understood, and it may exhibit some toxicity at high concentrations. There are several future directions for research on Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate, including elucidating its mechanism of action, developing new synthetic methods, and studying its potential use in the treatment of various diseases.
Synthesis Methods
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate can be synthesized by various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, an aldehyde or ketone, and a formaldehyde in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an arene with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been synthesized using a one-pot three-component reaction involving an aldehyde, an amine, and an isocyanide.
Scientific Research Applications
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate |
InChI |
InChI=1S/C23H19NO4/c1-14-17-11-7-8-12-24(17)18-13-16(22(25)27-2)20(23(26)28-3)21(18)19(14)15-9-5-4-6-10-15/h4-13H,1-3H3 |
InChI Key |
TXYUKFXMRKODMT-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2C3=CC(=C(C3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C2C=CC=CN2C3=CC(=C(C3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



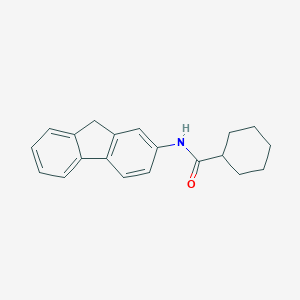

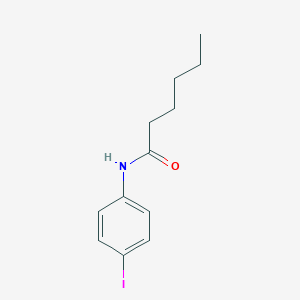
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
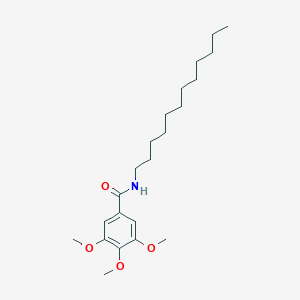
![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)

